4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline
Overview
Description
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline: is a chemical compound characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core fused with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: : This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Aniline Group: : The aniline group can be introduced through nucleophilic substitution reactions or by coupling reactions with appropriate aniline derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound or other oxidized derivatives.
Reduction: : Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the triazolo[4,3-a]pyridine core or the aniline group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium-based oxidants.
Reduction: : Typical reducing agents include iron (Fe), tin (Sn), and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases or nucleophiles.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: : Amines, hydrazines, and other reduced derivatives.
Substitution: : Halogenated compounds, alkylated derivatives, and other substituted products.
Scientific Research Applications
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline has found applications in various scientific research areas:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials, dyes, and pigments.
Mechanism of Action
The mechanism by which 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline is structurally similar to other triazolo[4,3-a]pyridine derivatives, but its unique aniline group sets it apart. Some similar compounds include:
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}aniline
2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]aniline
These compounds share the triazolo[4,3-a]pyridine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFTLWQDHXIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040326-79-1 | |
Record name | 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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